Conodurine
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Overview
Description
Conodurine is a monoterpenoid indole alkaloid isolated from the plant Tabernaemontana corymbosa. It is known for its biological activities, particularly as an acetylcholinesterase and butyrylcholinesterase inhibitor . This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Conodurine involves several steps, typically starting from simpler indole derivatives. The process includes:
Formation of the indole core: This is achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization: Introduction of various functional groups to the indole core, often through electrophilic substitution reactions.
Cyclization: Formation of the monoterpenoid structure through cyclization reactions, which may involve Lewis acids or other catalysts.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Tabernaemontana corymbosa, remains a viable method. This involves:
Plant cultivation: Growing the plant under controlled conditions.
Extraction: Using solvents like methanol or ethanol to extract the alkaloids.
Purification: Employing chromatographic techniques to isolate this compound from other compounds.
Chemical Reactions Analysis
Types of Reactions: Conodurine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using reagents
Properties
Molecular Formula |
C43H52N4O5 |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+/t23?,24?,29?,31-,33?,35?,40?,43?/m0/s1 |
InChI Key |
QJHYXWBJZHUJGS-UUKBDJSFSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Isomeric SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@@H]6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Synonyms |
conodurine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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